Blood-Brain Barrier Penetrance: Direct CNS Exposure Quantification
KCC-07 is distinguished from comparator MBD2 inhibitors (APC, ABA) and epigenetic agents (5-Azacytidine) by validated BBB penetrance with direct CNS exposure quantification. One hour after intraperitoneal injection (100 mg/kg) in mice, KCC-07 achieved mean concentrations of 2.8 ng/mg in cerebral cortex and 3.0 ng/mg in cerebellum [1]. No comparable CNS exposure data exist for MBD2 inhibitors APC or ABA, which have not been demonstrated to cross the BBB .
| Evidence Dimension | Brain tissue concentration post-administration |
|---|---|
| Target Compound Data | KCC-07: Cerebral cortex 2.8 ng/mg, Cerebellum 3.0 ng/mg |
| Comparator Or Baseline | MBD2 inhibitors APC and ABA: No CNS exposure data reported |
| Quantified Difference | Qualitative difference: KCC-07 demonstrates BBB penetrance; comparators lack CNS exposure evidence |
| Conditions | Female athymic nude mice, 100 mg/kg i.p., 1 hr post-dose |
Why This Matters
BBB penetrance is a critical procurement criterion for CNS tumor research, and KCC-07 is the only MBD2 inhibitor with direct brain tissue quantification.
- [1] Zhu D, et al. BAI1 suppresses medulloblastoma formation by protecting p53 from Mdm2-mediated degradation. PMC Figure 6. 2018. PMCID: PMC6002773. View Source
